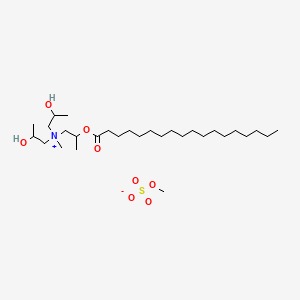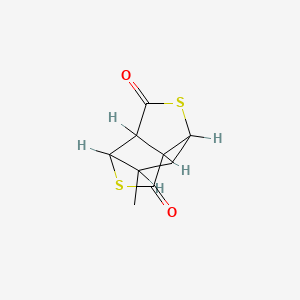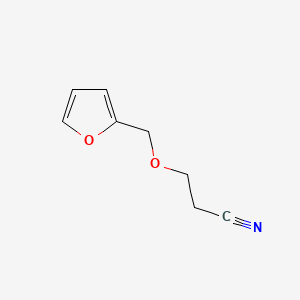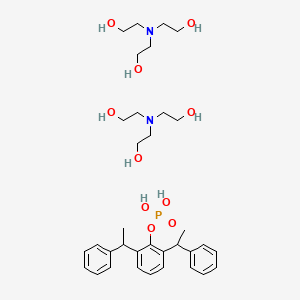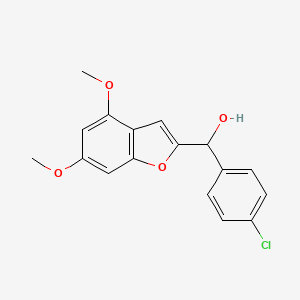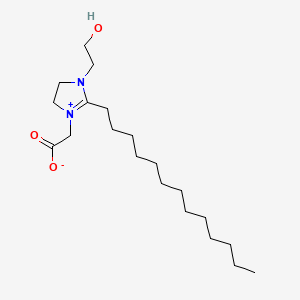
2,5,7,10-Tetraoxaundecane, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7,10-Tetraoxaundecane, 6-phenyl- is an organic compound with the molecular formula C13H20O4. It is also known by other names such as Di (β-methoxyethoxy)phenylmethane and Benzaldehyde, bis (2-methoxyethyl acetal) . This compound is characterized by its unique structure, which includes a phenyl group attached to a tetraoxaundecane backbone.
Preparation Methods
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-phenyl- typically involves the reaction of benzaldehyde with ethylene glycol derivatives. One common method is the acetalization of benzaldehyde with 2-methoxyethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the acetal. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
2,5,7,10-Tetraoxaundecane, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,7,10-Tetraoxaundecane, 6-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6-phenyl- involves its interaction with molecular targets through its phenyl and ether groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2,5,7,10-Tetraoxaundecane, 6-phenyl- can be compared with similar compounds such as:
2,5,7,10-Tetraoxaundecane: Lacks the phenyl group, making it less reactive in certain substitution reactions.
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: Contains a silicon atom and an ethenyl group, which alters its chemical properties and reactivity.
BIS-METHOXYETHOXY METHANE: Similar backbone but lacks the phenyl group, making it less versatile in aromatic substitution reactions.
Properties
CAS No. |
71412-83-4 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
bis(2-methoxyethoxy)methylbenzene |
InChI |
InChI=1S/C13H20O4/c1-14-8-10-16-13(17-11-9-15-2)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
QMBCKGRWKCXXJI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(C1=CC=CC=C1)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


